1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea
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Overview
Description
1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea is a complex organic compound featuring a benzimidazole core, a phenyl group, and a dimethoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be integrated to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It may be explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Its unique chemical structure makes it suitable for use in materials science, such as the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The dimethoxybenzyl group may enhance the compound's solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Ureas with phenyl and benzyl groups: Compounds with similar structural motifs may have comparable properties and applications.
Uniqueness: 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)phenyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-29-20-12-7-15(13-21(20)30-2)14-24-23(28)25-17-10-8-16(9-11-17)22-26-18-5-3-4-6-19(18)27-22/h3-13H,14H2,1-2H3,(H,26,27)(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYIOSRUJNIGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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